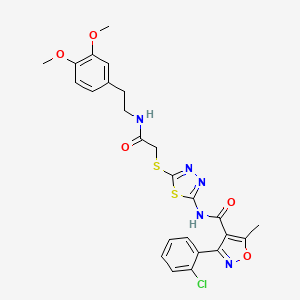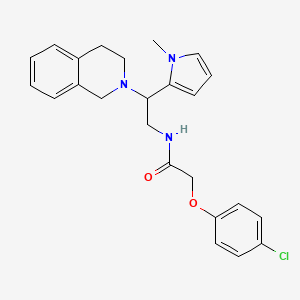![molecular formula C8H6INO2 B2678658 8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one CAS No. 1820612-81-4](/img/structure/B2678658.png)
8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazines are a type of heterocyclic compound that have been widely studied due to their attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They are used in various fields such as halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and others .
Synthesis Analysis
Benzoxazines can be synthesized from phenols, primary amines, and formaldehyde . For example, a new benzoxazine monomer with bis-ester groups has been synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol .Molecular Structure Analysis
The molecular structure of benzoxazines can be characterized by techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis
Benzoxazines can undergo a variety of chemical reactions. For instance, an electrochemical oxidative cyclization of ortho-vinyl aniline has been reported to access various SCN-containing benzoxazines .Physical and Chemical Properties Analysis
Benzoxazines have excellent properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost . They also have good thermal stability as evidenced by the 5% and 10% weight-loss temperatures of a certain polybenzoxazine, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
One-Pot Synthesis : A study by Larksarp and Alper (1999) demonstrates the one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones via palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides, presenting a regioselective method with good to excellent yields. This process highlights the role of 8-Iodo-1H-benzo[d][1,3]oxazin-2(4H)-one derivatives in facilitating complex organic synthesis processes through palladium-catalyzed reactions (Larksarp & Alper, 1999).
Herbicidal Activity : Research on derivatives of this compound, specifically focusing on their herbicidal activity, reveals that certain compounds in this class can function as potent inhibitors of protoporphyrinogen oxidase (protox), offering insights into the development of new herbicides with high efficacy and safety to crops (Huang et al., 2005).
Antimicrobial Properties : Fang et al. (2011) explored the antimicrobial activity of benzo[b][1,4]oxazin-3(4H)-one derivatives, finding that these compounds showed potency against both Gram-positive and Gram-negative microorganisms, with fluorine substitution enhancing antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Fang et al., 2011).
Material Science and Biological Evaluation
Photodimerization and Thermal Properties : A study by Kiskan and Yagcı (2007) on a monomer combining benzoxazine and coumarin rings revealed its capability for photodimerization and thermal ring-opening reactions. Such properties are crucial for developing advanced materials with specific thermal and optical characteristics (Kiskan & Yagcı, 2007).
Anticancer Activity : Research on the gold(I)-catalyzed synthesis of 4H-benzo[d][1,3]oxazines, starting from N-(2-alkynyl)aryl benzamides, included biological evaluation on breast cancer-derived cell lines. The findings indicate differential biological activity, suggesting that this compound derivatives have potential as drug candidates for breast cancer treatment (Segura-Quezada et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
8-iodo-1,4-dihydro-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLNCPYMHYFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)I)NC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)
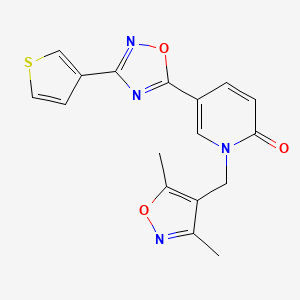
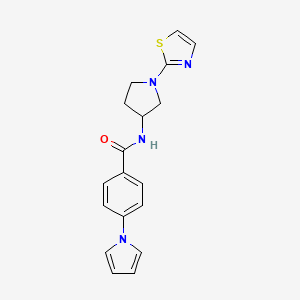
![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)


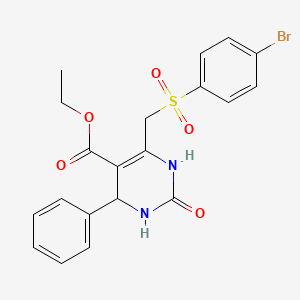
![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride](/img/structure/B2678588.png)



